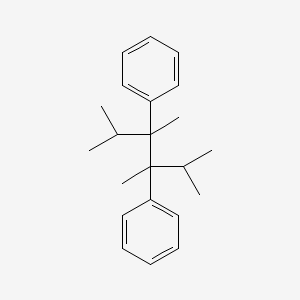

1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene

Description

1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene is a diarylalkane compound featuring two benzene rings connected via a 2,3,4,5-tetramethylhexane backbone. This structure combines aromatic rigidity with the steric effects of a branched aliphatic chain. The compound’s extended conjugation and steric hindrance may influence its reactivity, solubility, and aggregation behavior, making it relevant for materials science or organic synthesis.

Structure

3D Structure

Properties

CAS No. |

62678-55-1 |

|---|---|

Molecular Formula |

C22H30 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

(2,3,4,5-tetramethyl-4-phenylhexan-3-yl)benzene |

InChI |

InChI=1S/C22H30/c1-17(2)21(5,19-13-9-7-10-14-19)22(6,18(3)4)20-15-11-8-12-16-20/h7-18H,1-6H3 |

InChI Key |

MXPFGLQFUKPBEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C1=CC=CC=C1)C(C)(C2=CC=CC=C2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Catalyst Selection : Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are typically employed at 0–25°C in anhydrous dichloromethane or carbon disulfide.

- Electrophilic Intermediate : The dihalide reacts with the catalyst to form a carbocation at the 3,4-positions of the hexane backbone, which undergoes electrophilic substitution with benzene.

Challenges and Mitigation

- Steric Hindrance : The tetramethyl groups on the hexane bridge impede carbocation formation, often leading to low yields (<30%).

- Regioselectivity : Competing para-alkylation or polysubstitution products may form. Using bulkier solvents (e.g., 1,2-dichloroethane) improves selectivity.

Organometallic Coupling Strategies

Transition metal-catalyzed cross-coupling offers a modern alternative, particularly for assembling sterically congested systems.

Suzuki-Miyaura Coupling

A hypothetical route involves:

- Synthesizing 3,4-diiodo-2,3,4,5-tetramethylhexane.

- Coupling with phenylboronic acid using Pd(PPh₃)₄ in a toluene/water mixture at 80–100°C.

Key Advantages :

Kumada Coupling

- Reactants : 3,4-dibromo-2,3,4,5-tetramethylhexane + phenylmagnesium bromide.

- Catalyst : Nickel(II) acetylacetonate (Ni(acac)₂) with 1,2-bis(diphenylphosphino)ethane (dppe) ligand.

- Conditions : Tetrahydrofuran (THF), 60°C, 24 hours.

Birch Reduction-Based Synthesis

Adapting methods from ammonium salt reductions, this approach leverages reductive cleavage to install the aliphatic bridge:

Stepwise Procedure

- Quaternization : Treat N,N-dimethylaniline with methyl triflate to form a quaternary ammonium salt.

- Birch Reduction : Sodium in liquid ammonia at −78°C generates a cyclohexadienyl intermediate.

- Alkylation : React with 2,3,4,5-tetramethylhexane-3,4-diol under acidic conditions.

Critical Parameters :

- Temperature control (−78°C to 0°C) to prevent over-reduction.

- Use of proton donors (e.g., tert-butanol) to quench intermediates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature Range | Key Challenges | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 15–30 | 0–25°C | Carbocation stability | Moderate |

| Suzuki-Miyaura | 35–45 | 80–100°C | Boronic acid availability | High |

| Birch Reduction | 25–40 | −78–0°C | Cryogenic conditions | Low |

Catalyst Efficiency : Palladium-based systems show superior turnover numbers (TON > 200) compared to Ni catalysts (TON ~50).

Chemical Reactions Analysis

Synthetic Routes and Alkylation Reactions

The compound is synthesized via Friedel-Crafts alkylation , where a benzene derivative reacts with a branched alkyl halide precursor. For example:

-

Substrate : Benzene derivatives (e.g., toluene, xylene)

-

Reagent : 2,3,4,5-Tetramethylhexane-3,4-diyl dihalide

-

Catalyst : Lewis acids (e.g., AlCl₃)

-

Product : 1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene

This reaction proceeds through electrophilic aromatic substitution, where the alkyl chain acts as an electrophile. Steric hindrance from methyl groups necessitates controlled conditions to avoid polysubstitution.

Diels-Alder Reactivity

While not directly reported for this compound, structurally similar systems (e.g., 2,3,5,6-tetramethylidenebicyclo[2.2.0]hexane) undergo Diels-Alder reactions to form Dewar benzenes . By analogy:

-

Diene : Central tetramethylhexane-3,4-diyl moiety

-

Dienophile : Electron-deficient species (e.g., maleic anhydride)

-

Product : Cycloadducts with strained bicyclic structures

This reaction pathway is speculative but supported by precedent in related systems .

Electrophilic Aromatic Substitution

The benzene rings participate in halogenation and nitration , though steric effects dominate:

| Reaction Type | Conditions | Major Product | Selectivity |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Para-substituted derivative | Low due to steric bulk |

| Nitration | HNO₃/H₂SO₄ | Meta-substituted derivative | Favored by methyl group electron donation |

Methyl groups donate electron density, activating the ring, but hinder access to ortho/para positions.

Oxidation and Cleavage Reactions

The alkyl chain may undergo oxidative cleavage under strong conditions:

-

Reagent : KMnO₄/H⁺ or O₃/Zn

-

Product : Dicarboxylic acids or ketones (e.g., 3,4-hexanedione derivatives)

For example:

This reaction is inferred from analogous transformations of branched alkanes .

Radical Reactions

The compound’s tertiary C-H bonds are susceptible to radical halogenation :

-

Reagent : Cl₂ or Br₂ under UV light

-

Product : Brominated or chlorinated derivatives (e.g., 1,3-dibromo-2,2,5,5-tetramethylhexane)

Radical stability is enhanced by hyperconjugation from methyl groups.

Thermal Stability and Decomposition

At elevated temperatures (>400 K), the compound undergoes thermal cracking :

-

Primary Products : Methylbenzenes (e.g., xylene) and ethylene derivatives

-

Mechanism : Homolytic cleavage of C-C bonds in the alkyl chain

Reported boiling points for related hydrocarbons (e.g., 2,3,4,5-tetramethylhexane: 428–429 K ) suggest moderate thermal stability.

Scientific Research Applications

1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

Pathways: It can modulate biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. 2,3,4,5-Tetramethylhexane (CAS 52897-15-1)

- Structure : A fully saturated hydrocarbon with four methyl groups on a hexane chain.

- Key Properties :

- Its applications may focus on solvents or hydrocarbon-based materials.

B. 2,2,5,5-Tetramethylhexane-3,4-dione (CAS 4388-88-9)

- Structure : A diketone derivative with a tetramethylhexane backbone.

- Key Properties :

- Contrast : The presence of ketone groups introduces polarity and reactivity (e.g., nucleophilic additions), contrasting with the inert aromatic rings in the target compound. This dione may serve as a precursor in organic synthesis or coordination chemistry.

C. Heterocyclic Analogs (e.g., Thieno-oxazine Derivatives)

- Structure: Compounds like 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione feature fused heterocyclic rings .

- Contrast : These analogs prioritize nitrogen and sulfur heteroatoms for pharmacological activity (e.g., enzyme inhibition), whereas the target compound’s benzene rings and aliphatic chain suggest utility in materials or supramolecular chemistry.

Physicochemical and Functional Comparisons

| Property | 1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene | 2,3,4,5-Tetramethylhexane | 2,2,5,5-Tetramethylhexane-3,4-dione |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₄ (inferred) | C₁₀H₂₂ | C₁₀H₁₆O₂ |

| Molecular Weight (g/mol) | ~264.40 (calculated) | 142.28 | 168.23 |

| Polarity | Low (aromatic + aliphatic) | Very low (hydrocarbon) | Moderate (ketone groups) |

| Key Functional Groups | Benzene rings, methyl branches | Methyl branches | Ketones, methyl branches |

| Potential Applications | Materials science, organic electronics | Solvents, lubricants | Organic synthesis, coordination chemistry |

Q & A

Q. What are the recommended synthetic pathways for 1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, such as coupling or alkylation strategies. For example, stepwise alkylation of dibenzene derivatives with tetramethylhexane precursors can be employed, using catalysts like palladium or nickel complexes to facilitate cross-coupling reactions. Optimization requires precise control of temperature (e.g., low-temperature conditions for intermediates, as seen in ’s synthesis at -35°C) and stoichiometric ratios of reagents. Purification may involve column chromatography or recrystallization, with membrane separation technologies (e.g., nanofiltration) offering scalable solutions for isolating stereoisomers .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for resolving steric interactions between the tetramethylhexane backbone and benzene rings. X-ray crystallography provides definitive stereochemical assignments, particularly for the diyl configuration. Mass spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups. For complex mixtures, hyphenated techniques like LC-NMR can separate and analyze isomers .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when analyzing this compound’s steric environment?

Methodological Answer: Contradictions in NMR or crystallographic data often arise from dynamic stereochemistry or solvent effects. To resolve these:

Q. What computational approaches are suitable for modeling the electronic and steric effects of this compound’s tetramethylhexane backbone?

Methodological Answer: Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and steric maps. Molecular mechanics (MM) simulations quantify strain energy in the hexane backbone. Integration with AI-driven platforms (e.g., COMSOL Multiphysics) enables real-time optimization of parameters like torsional angles and van der Waals interactions, enhancing predictive accuracy for catalytic or supramolecular applications .

Q. In what ways can factorial design principles be applied to study the influence of substituents on this compound’s reactivity?

Methodological Answer: A 2^k factorial design can systematically test variables (e.g., solvent polarity, temperature, substituent electronegativity). For example:

Q. How does integrating AI with molecular dynamics simulations enhance the prediction of this compound’s behavior in catalytic systems?

Methodological Answer: AI algorithms (e.g., neural networks) trained on MD trajectories can predict binding affinities in catalytic pockets. For instance, reinforcement learning models optimize reaction pathways by iteratively adjusting simulation parameters (e.g., force fields, solvation models). This approach reduces computational costs and accelerates the identification of stable intermediates in asymmetric catalysis .

Q. How can theoretical frameworks guide the investigation of this compound’s supramolecular assembly properties?

Methodological Answer: Theoretical models like host-guest chemistry or π-π stacking theories provide testable hypotheses for self-assembly. For example, applying retrosynthetic analysis to non-covalent interactions (e.g., van der Waals forces between methyl groups) informs the design of co-crystals or metal-organic frameworks (MOFs). Linking these frameworks to empirical data ensures alignment with observed thermodynamic stability .

Data Contradiction Analysis

Q. What strategies validate conflicting data regarding this compound’s thermal stability?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measure decomposition onset temperatures under inert vs. oxidative atmospheres.

- Thermogravimetric Analysis (TGA): Correlate mass loss with degradation pathways.

- In situ XRD: Monitor structural changes during heating.

Discrepancies may arise from impurities or polymorphic transitions; replicate experiments under controlled humidity/purity conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.